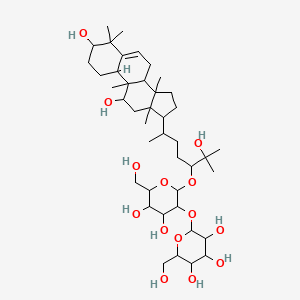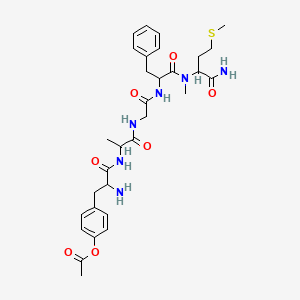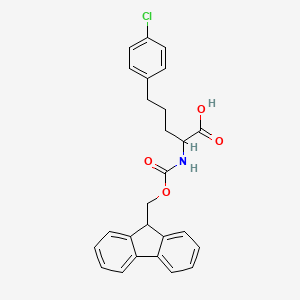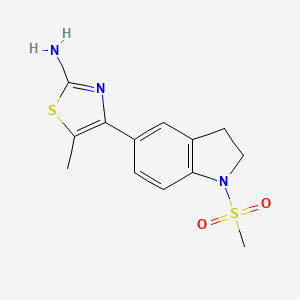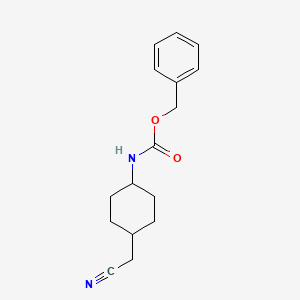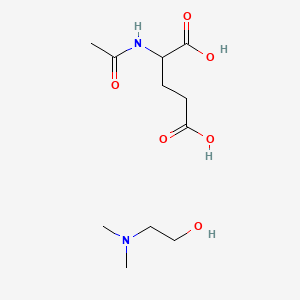
2-Acetamidopentanedioic acid;2-(dimethylamino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is marketed in Russia as a hepatoprotector and neurometabolic stimulator for the treatment of various disorders, including asthenic and astheno-depressive disorders, neuroleptic syndrome, alcohol withdrawal syndrome, neurotic and neurosis-like disorders, acute and chronic hepatitis, cirrhosis of the liver, cholestasis, and fatty liver dystrophy of various genesis .
Vorbereitungsmethoden
Deanol aceglumate is synthesized through the combination of deanol (2-(dimethylamino)ethanol) and N-acetyl-L-glutamic acid. The reaction typically involves the formation of an amide bond between the amino group of deanol and the carboxyl group of N-acetyl-L-glutamic acid . The reaction conditions often require a dehydrating agent to facilitate the formation of the amide bond. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Deanol aceglumate undergoes various chemical reactions, including:
Oxidation: Deanol aceglumate can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield reduced forms.
Substitution: Deanol aceglumate can undergo substitution reactions where functional groups are replaced by other groups.
Hydrolysis: The amide bond in deanol aceglumate can be hydrolyzed to yield deanol and N-acetyl-L-glutamic acid.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acidic or basic conditions for hydrolysis. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Deanol aceglumate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying amide bond formation.
Biology: Investigated for its role in the biosynthesis of acetylcholine and its effects on neurotransmission.
Medicine: Used in the treatment of attention deficit-hyperactivity disorder, Alzheimer’s disease, autism, and tardive dyskinesia.
Industry: Employed in the formulation of nootropic drugs and cognitive enhancers.
Wirkmechanismus
Deanol aceglumate exerts its effects by increasing the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that helps nerve cells communicate. Deanol aceglumate is involved in the biosynthesis of acetylcholine by providing the necessary precursors for its formation. The compound targets cholinergic pathways and enhances neurotransmission, leading to improved cognitive function and mood .
Vergleich Mit ähnlichen Verbindungen
Deanol aceglumate is similar to other compounds such as:
Dimethylaminoethanol (DMAE):
Choline: An essential nutrient involved in the synthesis of acetylcholine.
Acetyl-L-carnitine: A compound that supports acetylcholine production and is used for cognitive enhancement.
What sets deanol aceglumate apart is its combination of deanol and N-acetyl-L-glutamic acid, which provides both cognitive and hepatoprotective benefits .
Eigenschaften
Molekularformel |
C11H22N2O6 |
|---|---|
Molekulargewicht |
278.30 g/mol |
IUPAC-Name |
2-acetamidopentanedioic acid;2-(dimethylamino)ethanol |
InChI |
InChI=1S/C7H11NO5.C4H11NO/c1-4(9)8-5(7(12)13)2-3-6(10)11;1-5(2)3-4-6/h5H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13);6H,3-4H2,1-2H3 |
InChI-Schlüssel |
WKAVKKUXZAWHDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CCC(=O)O)C(=O)O.CN(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


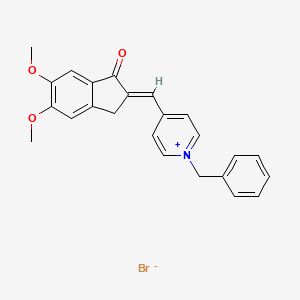
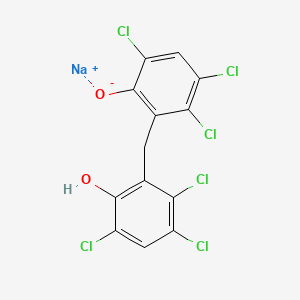
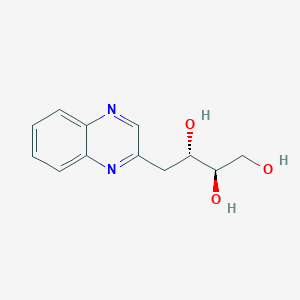

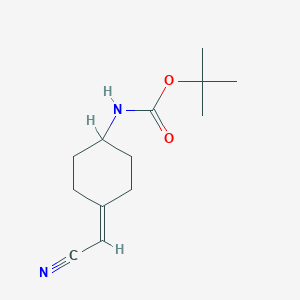
![3-(Ethoxycarbonyl)tricyclo[3.2.1.0]octane](/img/structure/B12300638.png)
![2-[[2-[Hydroxy(diphenyl)methyl]pyrrolidin-1-yl]methyl]-6-(trifluoromethyl)phenol](/img/structure/B12300640.png)

